molecular formula C10H10N2O3S B3333143 2,2-Dimethyl-7-nitro-2H-benzo[B][1,4]thiazin-3(4H)-one CAS No. 945969-04-0

2,2-Dimethyl-7-nitro-2H-benzo[B][1,4]thiazin-3(4H)-one

Cat. No.: B3333143
CAS No.: 945969-04-0
M. Wt: 238.27 g/mol
InChI Key: JRZZDQYDACTKAV-UHFFFAOYSA-N
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Description

2,2-Dimethyl-7-nitro-2H-benzo[B][1,4]thiazin-3(4H)-one is a heterocyclic compound that belongs to the class of thiazines This compound is characterized by the presence of a thiazine ring, which is a six-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

The synthesis of 2,2-Dimethyl-7-nitro-2H-benzo[B][1,4]thiazin-3(4H)-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-nitrobenzaldehyde with 2,2-dimethylthioacetamide in the presence of a base such as sodium ethoxide can lead to the formation of the desired thiazine ring. The reaction typically requires refluxing the mixture in ethanol for several hours to ensure complete cyclization.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

2,2-Dimethyl-7-nitro-2H-benzo[B][1,4]thiazin-3(4H)-one undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can undergo reduction reactions to form corresponding amines or other reduced derivatives.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

    Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group typically yields the corresponding amine, while substitution reactions can introduce various functional groups at the 7th position.

Scientific Research Applications

2,2-Dimethyl-7-nitro-2H-benzo[B][1,4]thiazin-3(4H)-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new synthetic methodologies and reaction mechanisms.

    Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development. It can be screened for antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Derivatives of this compound may exhibit pharmacological activities, making them potential candidates for therapeutic agents.

    Industry: The compound can be used in the development of new materials with specific properties, such as dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-7-nitro-2H-benzo[B][1,4]thiazin-3(4H)-one depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or DNA. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The thiazine ring may also play a role in binding to specific targets and modulating their activity.

Comparison with Similar Compounds

2,2-Dimethyl-7-nitro-2H-benzo[B][1,4]thiazin-3(4H)-one can be compared with other similar compounds, such as:

    2,2-Dimethyl-7-nitro-2H-benzo[B][1,4]oxazin-3(4H)-one: This compound has an oxygen atom in place of the sulfur atom in the thiazine ring. The presence of oxygen can alter the compound’s chemical reactivity and biological activity.

    2,2-Dimethyl-7-nitro-2H-benzo[B][1,4]diazin-3(4H)-one: This compound has a nitrogen atom in place of the sulfur atom. The nitrogen atom can influence the compound’s electronic properties and interactions with biological targets.

The uniqueness of this compound lies in its specific combination of functional groups and the presence of the thiazine ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2,2-dimethyl-7-nitro-4H-1,4-benzothiazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3S/c1-10(2)9(13)11-7-4-3-6(12(14)15)5-8(7)16-10/h3-5H,1-2H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRZZDQYDACTKAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NC2=C(S1)C=C(C=C2)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2-Dimethyl-7-nitro-2H-benzo[B][1,4]thiazin-3(4H)-one
Reactant of Route 2
2,2-Dimethyl-7-nitro-2H-benzo[B][1,4]thiazin-3(4H)-one
Reactant of Route 3
2,2-Dimethyl-7-nitro-2H-benzo[B][1,4]thiazin-3(4H)-one
Reactant of Route 4
2,2-Dimethyl-7-nitro-2H-benzo[B][1,4]thiazin-3(4H)-one
Reactant of Route 5
2,2-Dimethyl-7-nitro-2H-benzo[B][1,4]thiazin-3(4H)-one
Reactant of Route 6
2,2-Dimethyl-7-nitro-2H-benzo[B][1,4]thiazin-3(4H)-one

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